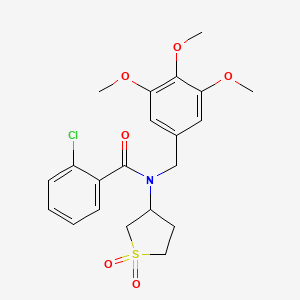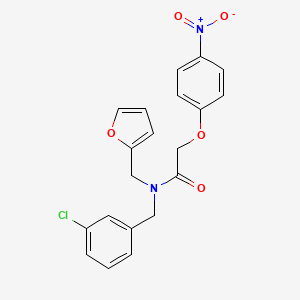
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the 3,4,5-Trimethoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.
Incorporation of the 2-Chloro Group: This can be done via electrophilic aromatic substitution.
Attachment of the 1,1-Dioxidotetrahydro-3-Thiophenyl Group: This step might involve a thiophene derivative undergoing oxidation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to introduce additional functional groups.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Material Science: In the synthesis of novel polymers or as a precursor for advanced materials.
Biological Research: As a probe to study biochemical pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-Trimethoxybenzyl)benzamide: Lacks the thiophene and chloro groups.
2-Chlorobenzamide: Lacks the trimethoxybenzyl and thiophene groups.
Thiophene derivatives: Various compounds with similar thiophene rings but different substituents.
Uniqueness
The unique combination of functional groups in 2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE may confer specific biological activity or material properties not found in similar compounds.
Properties
Molecular Formula |
C21H24ClNO6S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H24ClNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(15-8-9-30(25,26)13-15)21(24)16-6-4-5-7-17(16)22/h4-7,10-11,15H,8-9,12-13H2,1-3H3 |
InChI Key |
RDNDZKULLGFQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(pentachlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11398380.png)
![5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11398381.png)
![N-[2-(1-methyl-5-{[(3-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11398387.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11398392.png)
![3-ethyl-6-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398396.png)
![methyl [3-(4-chlorobenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11398404.png)
![N-(3,4-dimethoxybenzyl)-2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398408.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398415.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398422.png)
![4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11398424.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11398436.png)

![5-chloro-2-(ethylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11398456.png)
![[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11398465.png)
